molecular formula C21H20N6O2 B2713558 (1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706308-76-0

(1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Katalognummer B2713558
CAS-Nummer: 1706308-76-0
Molekulargewicht: 388.431
InChI-Schlüssel: FNNCAZYKWSWLKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Binding Studies

  • A study by Shim et al. (2002) focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, employing conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. This approach helps in understanding the steric and electrostatic requirements for binding to the CB1 receptor, which can be applied to design new compounds with desired biological activities (Shim et al., 2002).

Synthesis and Biological Activity

  • The synthesis and evaluation of antimicrobial activities of novel isoxazole, 1,2,4-oxadiazole, and pyrazol-4-yl-methanone derivatives were reported by Sangepu et al. (2016), highlighting the potential of these heterocyclic compounds in developing new antimicrobial agents (Sangepu et al., 2016).

Anticancer Studies

  • Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines and evaluated their anticancer and antimicrobial activities. Their study not only demonstrated the potential anticancer properties of these compounds but also provided insights through molecular docking studies, suggesting the utility of these heterocyclic compounds as templates for developing new anticancer drugs (Katariya et al., 2021).

Analgesic and Anti-inflammatory Activity

  • Research on pyrazole derivatives by Priyadarsini et al. (2020) demonstrated the synthesis of new compounds with moderate to significant analgesic and anti-inflammatory activities. This study adds to the understanding of the therapeutic potential of pyrazole derivatives in pain and inflammation management (Priyadarsini et al., 2020).

Enzyme Inhibition

  • A broad group of compounds, including indoles and pyrazoles, were screened for inhibitory activity against fructose-1,6-bisphosphatase by Rudnitskaya et al. (2009), identifying potent inhibitor lead compounds. This approach contributes to the search for new therapeutic agents targeting metabolic pathways (Rudnitskaya et al., 2009).

Eigenschaften

IUPAC Name

1H-indol-5-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-21(16-3-4-17-15(11-16)5-6-23-17)27-9-1-2-14(13-27)10-19-25-20(26-29-19)18-12-22-7-8-24-18/h3-8,11-12,14,23H,1-2,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNCAZYKWSWLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.